molecular formula C9H6FNO B8773124 7-Fluoroisoquinolin-3-ol

7-Fluoroisoquinolin-3-ol

Cat. No.: B8773124
M. Wt: 163.15 g/mol
InChI Key: UZVYLQZOKRSJJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Fluoroisoquinolin-3-ol is a heterocyclic aromatic compound featuring an isoquinoline core substituted with a fluorine atom at position 7 and a hydroxyl group at position 3. Isoquinoline derivatives are pivotal in medicinal chemistry due to their bioactivity, and fluorination often enhances metabolic stability and binding affinity in drug candidates .

Properties

IUPAC Name

7-fluoro-2H-isoquinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-8-2-1-6-4-9(12)11-5-7(6)3-8/h1-5H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZVYLQZOKRSJJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC2=CNC(=O)C=C21)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Group Comparisons

Core Structure Variations
  • Isoquinoline vs. Quinoline: 7-Fluoroisoquinolin-3-ol (hypothetical): Isoquinoline core (benzene fused to pyridine at C1–C2 positions) with -F (C7) and -OH (C3). 7-Fluoroquinolin-3-ol (): Quinoline core (benzene fused to pyridine at C2–C3), -F (C7), -OH (C3). Molecular weight: 163.15 g/mol . Impact: The fused ring arrangement alters electronic distribution. Isoquinoline derivatives exhibit distinct dipole moments and binding modes compared to quinoline analogs .
Substituent Effects
  • Fluorine vs. Methoxy/Chloro: 7-Fluoroisoquinoline-3-carboxylic acid (): -F (C7), -COOH (C3). Molecular weight: 191.16 g/mol. Fluorine’s electron-withdrawing nature may reduce basicity compared to methoxy (electron-donating) analogs like 7-Methoxyisoquinoline () . 7-Chlorocinnolin-3-ol (): Cinnoline core (two adjacent nitrogen atoms) with -Cl (C7) and -OH (C3). Chlorine’s larger atomic radius and polarizability may increase lipophilicity versus fluorine .

Physicochemical Properties

Molecular Weight and Solubility
Compound Core Structure Molecular Formula Molecular Weight (g/mol) Key Substituents
7-Fluoroquinolin-3-ol Quinoline C₉H₆FNO 163.15 -F (C7), -OH (C3)
7-Fluoroisoquinoline-3-carboxylic acid Isoquinoline C₁₀H₆FNO₂ 191.16 -F (C7), -COOH (C3)
7-Methoxyisoquinoline Isoquinoline C₁₀H₉NO 159.19 (estimated) -OCH₃ (C7)
Complex Isoquinoline Derivative () Isoquinoline C₁₈H₂₁NO₃ 299.40 Multiple substituents
  • Solubility: Hydroxyl groups (e.g., 7-Fluoroquinolin-3-ol) enhance water solubility via hydrogen bonding, whereas carboxylic acids (e.g., 7-Fluoroisoquinoline-3-carboxylic acid) may form salts for improved bioavailability .
Acidity (pKa)
  • The complex isoquinoline derivative in has a pKa of 8.2, likely due to its phenolic -OH group. Fluorine’s electron-withdrawing effect could lower the pKa of this compound compared to non-fluorinated analogs .

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